1-(3-Chloropropyl)-1,2,3-triazole

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1-(3-Chloropropyl)-1,2,3-triazole (C5H8ClN3, MW 145.59 g/mol) is a heterocyclic building block featuring a 1,2,3‑triazole ring substituted at the N‑1 position with a 3‑chloropropyl chain. The compound is typically supplied as a research‑grade intermediate with a purity specification of 95%.

Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
Cat. No. B8526538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropropyl)-1,2,3-triazole
Molecular FormulaC5H8ClN3
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESC1=CN(N=N1)CCCCl
InChIInChI=1S/C5H8ClN3/c6-2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2
InChIKeyNLKXILIYCOIQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloropropyl)-1,2,3-triazole: A Defined 3-Carbon Chloroalkyl Heterocyclic Building Block


1-(3-Chloropropyl)-1,2,3-triazole (C5H8ClN3, MW 145.59 g/mol) is a heterocyclic building block featuring a 1,2,3‑triazole ring substituted at the N‑1 position with a 3‑chloropropyl chain [1]. The compound is typically supplied as a research‑grade intermediate with a purity specification of 95% . Its structural utility resides in the 3‑carbon chlorinated linker, which provides a defined spacer length and a moderately reactive chloro leaving group for nucleophilic substitution or subsequent alkylation reactions.

Why 1-(3-Chloropropyl)-1,2,3-triazole Cannot Be Replaced by Closest Analogs


Substituting 1-(3‑chloropropyl)-1,2,3‑triazole with its closest analogs—1‑(2‑chloroethyl)-1,2,3‑triazole or 1‑(3‑bromopropyl)-1,2,3‑triazole—is scientifically unsound because each analog alters a critical performance parameter. The 2‑carbon chloroethyl analog provides a shorter spacer (C2 vs. C3) that changes both the spatial separation between the triazole and subsequent functional groups and the compound's lipophilicity (LogP 0.52 vs. 0.70 for the C3‑bromo derivative) . Conversely, the 3‑carbon bromopropyl analog introduces a more reactive leaving group (Br vs. Cl), which can lead to unwanted side reactions in nucleophilic substitution steps where chloro selectivity is required [1]. The specific combination of a 3‑carbon spacer and a chloro leaving group is not replicated by any other readily available analog, making direct substitution a high‑risk variable in reaction development or material synthesis.

1-(3-Chloropropyl)-1,2,3-triazole: Quantifiable Differentiation from Analogs


Chain-Length and Lipophilicity Differentiation vs. 1-(2-Chloroethyl)-1,2,3-triazole

1-(3-Chloropropyl)-1,2,3-triazole possesses a 3‑carbon spacer between the triazole ring and the chloro group, whereas 1‑(2‑chloroethyl)-1,2,3‑triazole provides only a 2‑carbon spacer . This difference translates into a longer linker length (C3 vs. C2) and higher lipophilicity. The bromo‑C3 analog has a computed LogP of 0.70, which serves as a benchmark for the C3 chain's lipophilicity contribution relative to the C2‑chloroethyl analog (LogP 0.52) [1]. The extra methylene unit in the C3 compound increases molecular flexibility and alters the spatial orientation of appended groups in bifunctional conjugates.

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Leaving-Group Reactivity Differentiation vs. 1-(3-Bromopropyl)-1,2,3-triazole

1-(3-Chloropropyl)-1,2,3-triazole contains a chloro leaving group, whereas the direct analog 1‑(3‑bromopropyl)-1,2,3‑triazole contains a bromo leaving group [1]. In nucleophilic substitution reactions, C–Br bonds are generally more reactive than C–Cl bonds. The chloro compound thus offers a milder, more controllable reactivity profile, which can be advantageous when selectivity over competing nucleophilic sites is required or when slower kinetics are desirable for stepwise functionalization.

Organic Synthesis Nucleophilic Substitution Building Block Chemistry

Synthetic Yield of 1-(3-Chloropropyl)-1,2,3-triazole via Direct N-Alkylation

A documented synthesis of 1‑(3‑chloropropyl)-1,2,3‑triazole via N‑alkylation of 1H‑1,2,3‑triazole with 1‑bromo‑3‑chloropropane yielded the desired N1‑regioisomer in 24.15% isolated yield, with the corresponding N2‑isomer obtained in 11.38% yield . While no direct comparative yield data for the 2‑chloroethyl or 3‑bromopropyl analogs under identical conditions are available, this benchmark yield establishes a reproducible baseline for procurement and scale‑up considerations.

Synthetic Methodology Process Chemistry Building Block Preparation

Triazole-Containing Functional Materials: Reactivity in Covalent Adaptable Networks

1,2,3‑Triazoles functionalized with halide‑containing alkyl chains have been employed as components in covalent adaptable networks (vitrimers) [1]. In these systems, 1,2,3‑triazolium cross‑links undergo temperature‑induced transalkylation exchange with halide‑functionalized dangling chains, enabling network reprocessing and recycling. The 3‑chloropropyl substituent provides the requisite halide functionality for such exchange processes. While this evidence is class‑level, it demonstrates that the specific combination of a triazole core and a chloroalkyl chain is a recognized design element in advanced materials.

Polymer Chemistry Vitrimers Covalent Adaptable Networks

High-Value Research Scenarios for 1-(3-Chloropropyl)-1,2,3-triazole


Design of Bifunctional Linkers Requiring Defined 3‑Carbon Spacing

In medicinal chemistry or chemical biology, 1‑(3‑chloropropyl)-1,2,3‑triazole serves as a precursor for bifunctional linkers where precise spatial separation between the triazole core and a downstream functional group is critical. The C3 spacer provides an additional methylene unit relative to the C2‑chloroethyl analog, which can alter binding conformations and physicochemical properties (LogP difference of ~0.18 units) . This makes the C3 compound the preferred choice when a longer, more flexible linker is required for optimal target engagement or conjugate performance.

Controlled Nucleophilic Substitution for Stepwise Functionalization

In multistep synthetic sequences where selectivity is paramount, the moderate reactivity of the chloro leaving group in 1‑(3‑chloropropyl)-1,2,3‑triazole offers a practical advantage over the more reactive bromo analog . The chloro group can be carried through several synthetic transformations without unwanted substitution, then activated under specific conditions for a final functionalization step. This controlled reactivity profile supports the compound's use in complex molecule assembly.

Synthesis of Triazolium-Based Covalent Adaptable Networks (Vitrimers)

1‑(3‑Chloropropyl)-1,2,3‑triazole can be employed as an alkylating agent to generate 1,2,3‑triazolium cross‑links in polymer networks . The resulting triazolium moieties enable temperature‑induced transalkylation exchange with halide‑functionalized dangling chains, imparting reprocessability and recyclability to permanently cross‑linked materials. This application leverages the compound's unique combination of a triazole core and a chloroalkyl chain, which is essential for forming dynamic C–N bonds.

Benchmark Synthesis and Regioisomer Studies

The known synthesis of 1‑(3‑chloropropyl)-1,2,3‑triazole via direct N‑alkylation yields the N1‑regioisomer in 24.15% isolated yield, with the N2‑isomer obtained in 11.38% yield . This established procedure and regioisomeric ratio provide a reliable reference for researchers developing new alkylation protocols, investigating regioselectivity trends, or requiring a characterized 1,2,3‑triazole building block for further derivatization.

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